molecular formula C10H14O6 B14170668 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate CAS No. 4074-91-3

2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate

Cat. No.: B14170668
CAS No.: 4074-91-3
M. Wt: 230.21 g/mol
InChI Key: QZDPFUGKITYIFZ-UHFFFAOYSA-N
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Description

2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate is a chemical compound with the molecular formula C10H14O6. It is known for its unique structure, which includes both carbonate and allyl groups. This compound is used in various scientific and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate typically involves the reaction of ethylene glycol with allyl chloroformate in the presence of a base. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of allyl chloroformate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common.

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonates and epoxides.

    Reduction: Reduction reactions can lead to the formation of alcohols and ethers.

    Substitution: Nucleophilic substitution reactions can replace the allyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Epoxides: From oxidation reactions.

    Alcohols and Ethers: From reduction reactions.

    Substituted Carbonates: From nucleophilic substitution reactions.

Scientific Research Applications

2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules and as a cross-linking agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate involves its reactivity with nucleophiles and electrophiles. The carbonate groups can undergo hydrolysis to release carbon dioxide, while the allyl groups can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol bis(allyl carbonate): Similar structure but lacks the additional carbonate group.

    Diallyl carbonate: Contains two allyl groups but no ethylene glycol backbone.

    Propylene glycol bis(allyl carbonate): Similar to ethylene glycol bis(allyl carbonate) but with a propylene glycol backbone.

Uniqueness

2-Prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate is unique due to its combination of carbonate and allyl groups, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from organic synthesis to industrial production.

Properties

CAS No.

4074-91-3

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

2-prop-2-enoxycarbonyloxyethyl prop-2-enyl carbonate

InChI

InChI=1S/C10H14O6/c1-3-5-13-9(11)15-7-8-16-10(12)14-6-4-2/h3-4H,1-2,5-8H2

InChI Key

QZDPFUGKITYIFZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)OCCOC(=O)OCC=C

Related CAS

29715-62-6

Origin of Product

United States

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